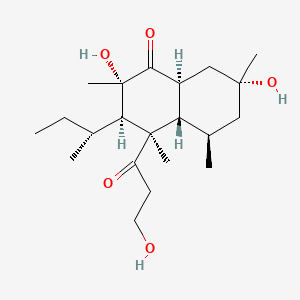

Betaenone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Betaenone B is an organic molecular entity.

Aplicaciones Científicas De Investigación

Phytotoxic Properties

1. Plant Pathogen Interaction

Betaenone B has been identified as a phytotoxin responsible for causing leaf spots in sugar beet (Beta vulgaris). The phytotoxicity of this compound is notably lower than that of its counterparts, Betaenone A and C, with only 8% growth inhibition observed at high concentrations (0.33 μg/μL) compared to 73% and 89% for the other two compounds respectively . This low level of toxicity suggests that while it can induce leaf spots, it may not significantly harm plant health under typical conditions.

2. Mechanism of Action

Although the exact mechanism by which this compound exerts its effects remains unclear, studies indicate that related compounds can inhibit RNA and protein synthesis, hinting at a potential role in disrupting cellular functions in plants . Understanding these mechanisms could lead to better management strategies for controlling plant diseases caused by fungal pathogens.

Synthesis and Biosynthetic Pathways

1. Biosynthetic Gene Clusters

Recent research has identified a biosynthetic gene cluster responsible for the production of betaenones, including this compound. This cluster includes genes encoding polyketide synthases (PKS) and cytochrome P450 enzymes, which are crucial for the biosynthetic pathway . The polyketide synthesis pathway involves the addition of acetate units from acetyl-CoA, followed by methylation processes leading to the formation of the betaenone structure.

2. Synthetic Approaches

While a complete de novo synthesis of this compound has not been reported, various synthetic methodologies have been explored. Notably, a semi-complete total synthesis was achieved using 1,3-butadiene as a starting material; however, further bioactivity testing of synthetic derivatives is limited .

Potential Therapeutic Applications

1. Cancer Treatment

The structural characteristics of this compound suggest potential applications in cancer therapeutics. Its ability to inhibit various protein kinases indicates that it could play a role in modulating signaling pathways involved in tumor growth and proliferation . Research into its bioactivity against cancer cells could yield valuable insights into its therapeutic potential.

2. Antifungal Activity

Given its origin from a fungal pathogen and its phytotoxic properties, this compound may possess antifungal activity that could be harnessed in agricultural settings to develop biopesticides or fungicides. Investigating its effectiveness against other pathogenic fungi could expand its application scope beyond sugar beet disease management .

Case Studies and Research Findings

Propiedades

Número CAS |

85269-23-4 |

|---|---|

Fórmula molecular |

C21H36O5 |

Peso molecular |

368.5 g/mol |

Nombre IUPAC |

(2S,3R,4R,4aS,5R,7R,8aS)-3-[(2R)-butan-2-yl]-2,7-dihydroxy-4-(3-hydroxypropanoyl)-2,4,5,7-tetramethyl-3,4a,5,6,8,8a-hexahydronaphthalen-1-one |

InChI |

InChI=1S/C21H36O5/c1-7-12(2)17-20(5,15(23)8-9-22)16-13(3)10-19(4,25)11-14(16)18(24)21(17,6)26/h12-14,16-17,22,25-26H,7-11H2,1-6H3/t12-,13-,14+,16+,17-,19-,20-,21+/m1/s1 |

Clave InChI |

PUZNAAVWFXQUDM-HBKHSIGZSA-N |

SMILES |

CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)CCO |

SMILES isomérico |

CC[C@@H](C)[C@@H]1[C@]([C@H]2[C@@H](C[C@@](C[C@@H]2C(=O)[C@@]1(C)O)(C)O)C)(C)C(=O)CCO |

SMILES canónico |

CCC(C)C1C(C2C(CC(CC2C(=O)C1(C)O)(C)O)C)(C)C(=O)CCO |

Key on ui other cas no. |

85269-23-4 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.